molecular formula C19H19N3O3 B7701332 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B7701332
M. Wt: 337.4 g/mol
InChI Key: ASCOLFQZRZSYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the propanamide moiety: The final step involves the coupling of the oxadiazole intermediate with 2-methylphenylpropanamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new agrochemicals and materials with specific properties, such as improved stability or enhanced activity.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide can be compared with other similar compounds, such as:

    4-methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may exhibit similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring structure often show diverse biological activities and can be used in similar applications.

    Propanamide derivatives: These compounds share the propanamide moiety and may have similar chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique properties and activities not observed in other similar compounds.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-5-3-4-6-16(13)20-17(23)11-12-18-21-19(22-25-18)14-7-9-15(24-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCOLFQZRZSYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.